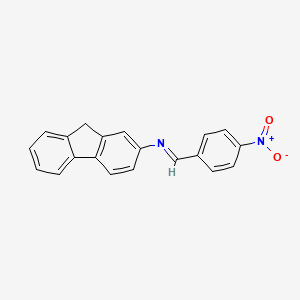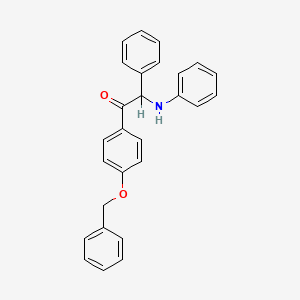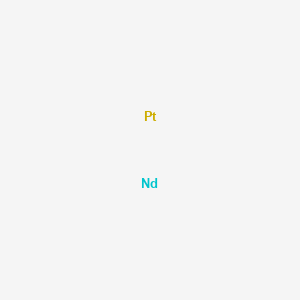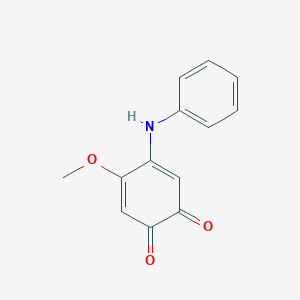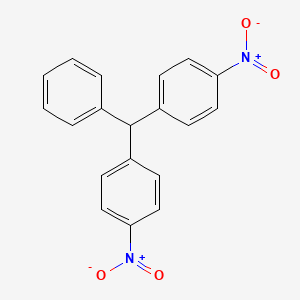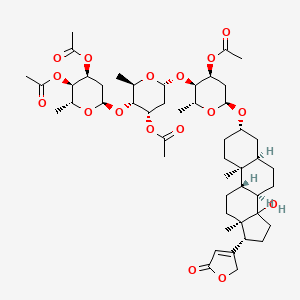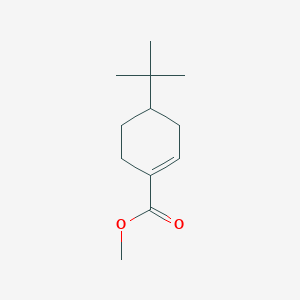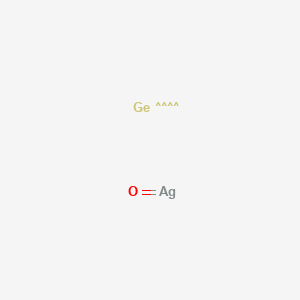
Germanium--oxosilver (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium–oxosilver (1/1) is a compound that combines germanium and silver in a unique chemical structure. Germanium is a metalloid with properties similar to silicon, while silver is a well-known metal with excellent conductive properties. The combination of these elements results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of germanium–oxosilver (1/1) typically involves the reaction of germanium dioxide with silver nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of germanium–oxosilver (1/1) follows similar principles but on a larger scale. The process involves the use of high-purity germanium dioxide and silver nitrate, with precise control over reaction parameters to achieve consistent quality and yield. The compound is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Germanium–oxosilver (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield elemental germanium and silver.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or group.
Common Reagents and Conditions
Common reagents used in reactions involving germanium–oxosilver (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield germanium dioxide and silver oxide, while reduction reactions can produce elemental germanium and silver.
Applications De Recherche Scientifique
Germanium–oxosilver (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential use in catalysis and material science.
Biology: Research explores its potential biological activities, including antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Germanium–oxosilver (1/1) is used in the development of advanced materials with specific electrical and optical properties.
Mécanisme D'action
The mechanism by which germanium–oxosilver (1/1) exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound influences cellular processes and its potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to germanium–oxosilver (1/1) include other germanium-based and silver-based compounds, such as:
- Germanium dioxide
- Silver nitrate
- Germanium sulfide
- Silver sulfide
Uniqueness
What sets germanium–oxosilver (1/1) apart from these similar compounds is its unique combination of germanium and silver, resulting in distinct chemical and physical properties. This combination allows for unique applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
Propriétés
Numéro CAS |
12645-39-5 |
|---|---|
Formule moléculaire |
AgGeO |
Poids moléculaire |
196.50 g/mol |
InChI |
InChI=1S/Ag.Ge.O |
Clé InChI |
SMWMEFBAIBJSNK-UHFFFAOYSA-N |
SMILES canonique |
O=[Ag].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


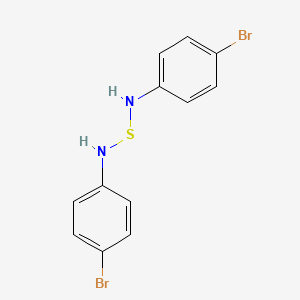
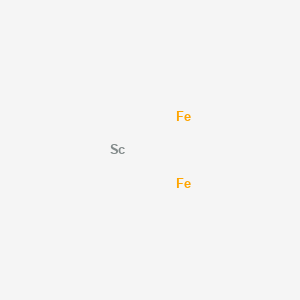


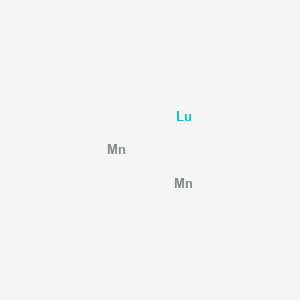
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
